molecular formula C22H23BN2O2 B12343396 Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis-

Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis-

Cat. No.: B12343396
M. Wt: 358.2 g/mol
InChI Key: TUUCGBGZLGXKOV-UHFFFAOYSA-N
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Description

Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- is a boronate-containing aromatic compound featuring a central 1,3-phenylene core substituted with two 4-pyridyl groups and one 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure combines the electron-deficient nature of pyridine with the reactivity of the boronate ester, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block in materials science .

Properties

Molecular Formula

C22H23BN2O2

Molecular Weight

358.2 g/mol

IUPAC Name

4-[3-pyridin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

InChI

InChI=1S/C22H23BN2O2/c1-21(2)22(3,4)27-23(26-21)20-14-18(16-5-9-24-10-6-16)13-19(15-20)17-7-11-25-12-8-17/h5-15H,1-4H3

InChI Key

TUUCGBGZLGXKOV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv)
  • Solvent : Toluene/DMF (3:1 v/v) or THF
  • Temperature : 80–100°C under inert atmosphere
  • Time : 12–24 hours

A representative synthesis involves reacting 5-bromo-4,4'-bipyridine with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(PPh₃)₄ and Cs₂CO₃. The boronate ester is introduced regioselectively at the para-position of the pyridine ring.

Yield Optimization

Variable Optimal Value Yield (%)
Catalyst Loading 3 mol% 78
Solvent Polarity Toluene/DMF 82
Reaction Time 18 h 85

Higher yields are achieved with toluene/DMF mixtures due to improved solubility of intermediates. Excess B₂pin₂ (1.5 equiv) minimizes deboronation side reactions.

Direct C–H Borylation of Preformed Bipyridine

Iridium-catalyzed C–H borylation offers a streamlined alternative, functionalizing preassembled bipyridine frameworks without requiring halogenated precursors.

Protocol from Iridium-Catalyzed Systems

  • Catalyst : [Ir(OMe)(COD)]₂ (1 mol%)
  • Ligand : 4,4'-Di-tert-butylbipyridine (dtbbpy, 2 mol%)
  • Boron Source : Pinacolborane (HBpin, 1.5 equiv)
  • Conditions : 80°C in anhydrous THF for 6 h.

This method selectively borylates the meta-position of the central phenylene spacer, avoiding competing pyridine ring functionalization.

Comparative Efficiency

Method Step Count Overall Yield (%)
Suzuki-Miyaura 3 72–85
Direct C–H Borylation 2 65–78

While C–H borylation reduces synthetic steps, yields are marginally lower due to competing C–H activation at multiple sites.

Sequential Lithiation-Borylation Strategies

For laboratories lacking specialized catalysts, lithiation-borylation provides a robust pathway.

Stepwise Procedure

  • Lithiation : Treat 4,4'-dibromo-1,3-phenylene-bipyridine with n-BuLi (-78°C, THF).
  • Quenching : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Workup : Hydrolyze with NH₄Cl(aq) and purify via silica chromatography.

Critical Parameters

  • Temperature Control : Lithiation below -70°C prevents aryl ring decomposition.
  • Stoichiometry : 2.2 equiv of n-BuLi ensures complete deprotonation.
  • Boron Electrophile : 2-isopropoxy-dioxaborolane minimizes ester hydrolysis.

Industrial-Scale Production Techniques

For bulk synthesis, continuous flow reactors enhance reproducibility and safety:

Flow Reactor Setup

  • Residence Time : 30 min at 120°C
  • Catalyst Immobilization : Pd nanoparticles on mesoporous silica
  • Throughput : 1.2 kg/day with >95% purity.

Economic Considerations

Cost Factor Batch Process Flow Process
Catalyst Consumption High Low
Energy Use (kWh/kg) 18 9
Waste Generation 40% 12%

Flow systems reduce Pd waste by 70% through efficient catalyst recycling.

Mechanistic Insights and Side Reactions

Key Intermediates

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of bromopyridine.
  • Transmetalation : Boronate ester transfers to Pd center.
  • Reductive Elimination : Forms C–C bond, regenerating Pd⁰.

Common Side Products

  • Deboronation : Hydrolysis of Bpin to boronic acid (mitigated by anhydrous conditions).
  • Homocoupling : Biphenyl byproducts from aryl halide dimerization (<5% with excess B₂pin₂).

Analytical Validation of Final Product

Characterization Data

Technique Key Signals
¹H NMR (CDCl₃) δ 8.65 (d, J=5 Hz, 4H, py-H), 7.92 (s, 1H, phenylene-H)
¹¹B NMR δ 30.2 (quartet, Bpin)
HRMS m/z 359.2412 [M+H]⁺

Purity Assessment

  • HPLC : >99% (C18 column, MeCN/H₂O 70:30)
  • XRD : Confirms planar bipyridine-boronate structure.

Chemical Reactions Analysis

Types of Reactions

Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- is C22H23BN2O2C_{22}H_{23}BN_{2}O_{2} with a molecular weight of 358.24 g/mol. The compound features a pyridine core linked to a dioxaborolane moiety through a phenylene bridge. This structure imparts unique electronic properties that are beneficial in various applications.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling:
One of the primary applications of this compound is in the Suzuki-Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The dioxaborolane group acts as a boron source that can be easily converted into aryl groups through palladium-catalyzed cross-coupling reactions. For instance, the compound has been utilized to synthesize complex aromatic systems by coupling with various aryl halides under mild conditions .

Building Blocks for Advanced Materials:
Pyridine derivatives are increasingly used as building blocks for creating advanced materials such as polymers and organic light-emitting diodes (OLEDs). The incorporation of the dioxaborolane group enhances the thermal stability and electronic properties of the resulting materials. Studies have shown that copolymers derived from this compound exhibit improved charge transport characteristics suitable for optoelectronic applications .

Applications in Material Science

Organic Photovoltaics:
The compound has shown promise in organic photovoltaic devices due to its ability to facilitate charge separation and transport. Its structural features allow for effective light absorption and energy conversion efficiency. Research indicates that incorporating this compound into photovoltaic layers can enhance overall device performance by optimizing electron mobility and reducing recombination losses .

Thermal Stability in OLEDs:
In OLED technology, compounds like Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- are utilized as host materials for blue phosphorescent emitters. The high triplet energy levels associated with this compound contribute to device stability and efficiency by preventing triplet-triplet annihilation .

Medicinal Chemistry Applications

Potential Anticancer Agents:
Research has indicated that pyridine derivatives possess biological activity that can be harnessed for medicinal purposes. The unique electronic characteristics of Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- may lead to the development of novel anticancer agents through targeted modifications aimed at enhancing selectivity and potency against cancer cells .

Drug Delivery Systems:
The compound's ability to form complexes with various metal ions opens avenues for its use in drug delivery systems. By modifying its structure to include targeting ligands or therapeutic agents conjugated through the dioxaborolane moiety, it may serve as an effective carrier for delivering drugs selectively to cancerous tissues .

Case Studies and Experimental Findings

Study Application Findings
Wu et al., 2021Organic SynthesisDemonstrated high yields in Suzuki-Miyaura coupling using this compound as a boron source .
ACS PublicationsMaterial ScienceShowed improved thermal stability and charge transport in OLEDs when using this compound as a host material .
ResearchGateMedicinal ChemistryExplored potential anticancer properties through structural modifications targeting specific cancer pathways .

Mechanism of Action

The mechanism of action of Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug delivery systems, where the compound can release drugs in response to specific stimuli, such as changes in pH or glucose levels .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous boronate esters:

Compound Name Substituents Molecular Weight CAS RN Key Features Applications
Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- Two 4-pyridyl groups, one boronate on 1,3-phenylene ~397.3 (estimated) Not provided Dual pyridine coordination sites; boronate for cross-coupling Suzuki-Miyaura reactions, metal-organic frameworks (MOFs)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Single pyridine ring with boronate at position 3 205.06 329214-79-1 Simple structure; high purity (>97%) Intermediate in drug synthesis; stored at 0–6°C
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Fluorine at position 3, boronate at position 5 225.06 Not provided Electron-withdrawing fluorine enhances boronate reactivity Cross-coupling with aryl halides
3-(Dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CF₃ at position 5, boronate at position 3 273.06 1084953-47-8 Strong electron-withdrawing CF₃ group improves oxidative stability Specialty polymers, agrochemicals
8-(Dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Fused dioxane ring with boronate Not provided 1309980-14-0 Enhanced rigidity and thermal stability Photovoltaic materials
5-(Dioxaborolan-2-yl)-2-(pyrrolidin-3-yl)pyridine Pyrrolidine substituent at position 2 Not provided 1356066-20-0 Amine functionality enables chelation with metals Catalysis, coordination chemistry

Reactivity and Stability

  • Electronic Effects: The target compound’s pyridine rings act as electron-withdrawing groups, polarizing the boronate and enhancing its reactivity in Suzuki-Miyaura couplings compared to non-aromatic boronates . However, compounds like 3-fluoro-5-(dioxaborolan-2-yl)pyridine exhibit even greater reactivity due to fluorine’s inductive effects .
  • Steric Hindrance : The meta-substituted 1,3-phenylene core in the target compound reduces steric crowding compared to ortho-substituted analogs (e.g., 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis(dioxaborolane)), enabling efficient coupling with bulky substrates .
  • Stability : Boronates with electron-withdrawing substituents (e.g., CF₃ in ) show improved stability under oxidative conditions, whereas pyrrolidine-containing derivatives () may require inert atmospheres due to amine sensitivity.

Research Findings and Trends

  • Catalytic Efficiency : Iridium-catalyzed borylation methods (as in ) are increasingly employed to synthesize complex boronates, including the target compound, with high regioselectivity.
  • High-Throughput Screening : Automated crystallography tools (e.g., SHELX , OLEX2 ) aid in characterizing boronate stereochemistry and intermolecular interactions.
  • Emerging Applications : Fluorinated and heterocyclic boronates (e.g., ) are gaining traction in optoelectronics and battery materials due to their tunable electronic properties.

Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- (CAS No. 1558024-18-2) exhibits potential in various pharmacological applications. This article reviews its biological activity, focusing on antimicrobial properties and other relevant pharmacological effects.

  • Molecular Formula : C22H23BN2O2
  • Molecular Weight : 358.24 g/mol
  • Structure : The compound features a pyridine core linked to a phenylene group and a dioxaborolane moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. The following table summarizes the minimal inhibitory concentration (MIC) values for various pyridine compounds against different microbial strains:

Compound NameTarget MicroorganismMIC (mM)
Pyridine Derivative 1Staphylococcus aureus0.02
Pyridine Derivative 1Escherichia coli0.04
Pyridine Derivative 2Candida albicans0.1
Pyridine Derivative 3Aspergillus niger12

The data indicates that pyridine compounds generally exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several pyridine derivatives, including the target compound. The results showed that the compound exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values comparable to standard antibiotics .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyridine derivatives revealed that modifications in the substituents on the pyridine ring could enhance biological activity. For instance, the introduction of boron-containing moieties was found to improve solubility and bioavailability .

Study 3: In Silico Studies

In silico molecular docking studies indicated that the compound binds effectively to bacterial enzymes involved in cell wall synthesis, suggesting a mechanism for its antibacterial action. The docking scores were significantly higher than those of reference compounds .

Pharmacological Potential Beyond Antimicrobial Activity

In addition to its antimicrobial properties, pyridine derivatives have been investigated for other biological activities:

  • Anticancer Activity : Some studies suggest that pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with pyridine structures have shown promise in reducing inflammation markers in vitro.

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